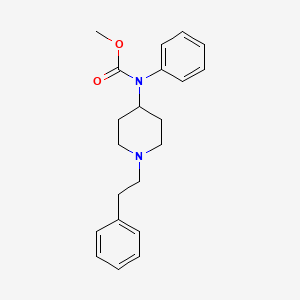
Fentanyl methyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fentanyl methyl carbamate is a synthetic opioid compound that is structurally similar to fentanyl. It is an analytical reference standard used primarily in research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fentanyl methyl carbamate involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride, which is reacted with aniline in a reducing environment to produce 4-anilinopiperidine.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to yield 4-anilino-N-phenethylpiperidine.
Carbamoylation: The final step involves reacting 4-anilino-N-phenethylpiperidine with methyl chloroformate to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters and purification steps to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Fentanyl methyl carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fentanyl methyl carbamate is primarily used in:
Chemistry: As an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: In studies related to opioid receptors and their interactions.
Medicine: Research on opioid analgesics and their effects.
Industry: Forensic applications to identify and quantify fentanyl analogs in biological samples
Mechanism of Action
Fentanyl methyl carbamate exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the exchange of GTP for GDP on the G-proteins. This downregulates adenylate cyclase, reducing the concentration of cyclic AMP (cAMP). The decrease in cAMP levels reduces cAMP-dependent influx of calcium ions, leading to hyperpolarization of neurons and inhibition of neurotransmitter release, resulting in analgesic effects .
Comparison with Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but higher potency.
Fentanyl carbamate: An analog with around one-tenth the potency of fentanyl.
Carfentanil: An extremely potent analog used in veterinary medicine
Uniqueness: Fentanyl methyl carbamate is unique due to its specific structural modifications, which make it useful as an analytical reference standard. Its distinct chemical properties allow for detailed studies on opioid receptor interactions and forensic applications .
Properties
CAS No. |
2706537-37-1 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H26N2O2/c1-25-21(24)23(19-10-6-3-7-11-19)20-13-16-22(17-14-20)15-12-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3 |
InChI Key |
TYJLZTSBOBABQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


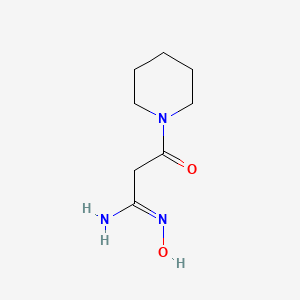
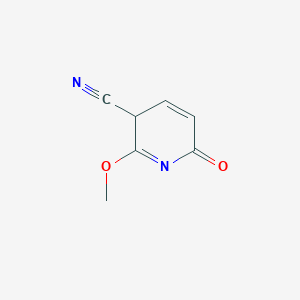
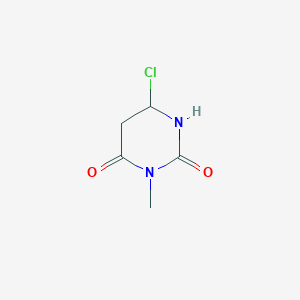
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
![Tert-butyl [1-aminooxy)-3-methylbutan-2-yl]carbamate](/img/structure/B12357151.png)
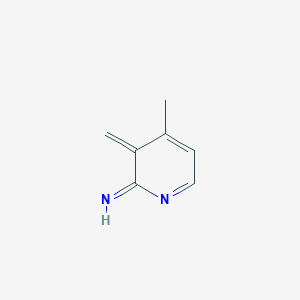
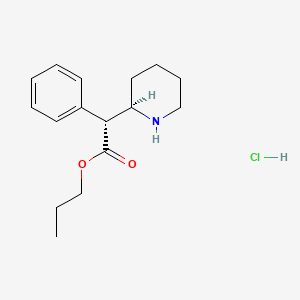
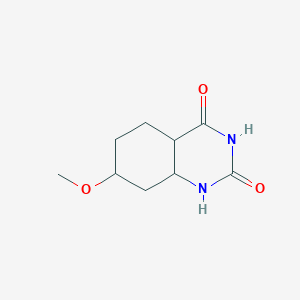

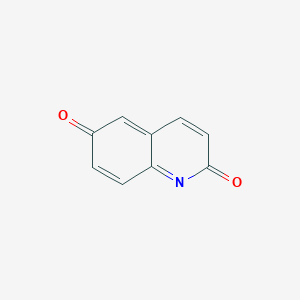

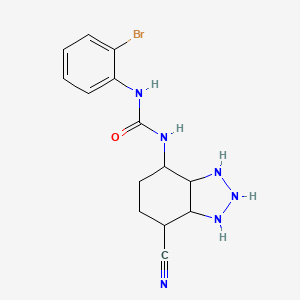
![7aH-thieno[3,2-b]pyridin-7-one](/img/structure/B12357200.png)
![3,9b-Dihydropyrimido[5,4-b]indol-4-one](/img/structure/B12357213.png)
